molecular formula C9H10ClN B13127447 3-(Chloromethyl)-4-cyclopropylpyridine

3-(Chloromethyl)-4-cyclopropylpyridine

Cat. No.: B13127447
M. Wt: 167.63 g/mol
InChI Key: PIUBEQSWXVUBAI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-cyclopropylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of a chloromethyl group and a cyclopropyl group attached to the pyridine ring makes this compound unique and of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4-cyclopropylpyridine typically involves the chloromethylation of 4-cyclopropylpyridine. This can be achieved through the reaction of 4-cyclopropylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group at the desired position on the pyridine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-4-cyclopropylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

3-(Chloromethyl)-4-cyclopropylpyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridines.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-4-cyclopropylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)pyridine: Lacks the cyclopropyl group, making it less sterically hindered.

    4-Cyclopropylpyridine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.

    3-(Bromomethyl)-4-cyclopropylpyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may alter its reactivity and biological activity.

Uniqueness

The combination of the chloromethyl and cyclopropyl groups in 3-(Chloromethyl)-4-cyclopropylpyridine provides a unique steric and electronic environment that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

3-(chloromethyl)-4-cyclopropylpyridine

InChI

InChI=1S/C9H10ClN/c10-5-8-6-11-4-3-9(8)7-1-2-7/h3-4,6-7H,1-2,5H2

InChI Key

PIUBEQSWXVUBAI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NC=C2)CCl

Origin of Product

United States

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